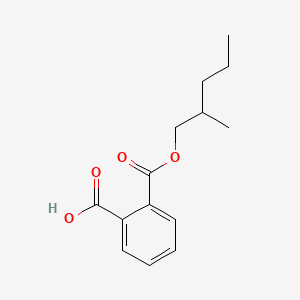
Mono(2-methylpentyl) Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(2-methylpentyl) Phthalate is a phthalate monoester, commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products . Its molecular formula is C14H18O4, and it has a molecular weight of 250.29 g/mol . This compound is primarily used in research and industrial applications.
Vorbereitungsmethoden
Mono(2-methylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
Mono(2-methylpentyl) Phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Mono(2-methylpentyl) Phthalate has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: Research studies investigate its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: It is studied for its potential toxicological effects and its impact on human health.
Industry: It is used in the manufacturing of various consumer products, including food packaging, medical devices, and cosmetics
Wirkmechanismus
Mono(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. This compound can bind to nuclear receptors and alter the expression of genes involved in hormone regulation, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Mono(2-methylpentyl) Phthalate is similar to other phthalate esters, such as:
Di(2-ethylhexyl) Phthalate (DEHP): Commonly used as a plasticizer, but has higher molecular weight and different toxicological profile.
Dibutyl Phthalate (DBP): Used in personal care products, with a lower molecular weight and different applications.
Diisononyl Phthalate (DiNP): Used in flexible vinyl products, with a higher molecular weight and different physical properties
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications.
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-(2-methylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
QKXJNQGKOMZDPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















